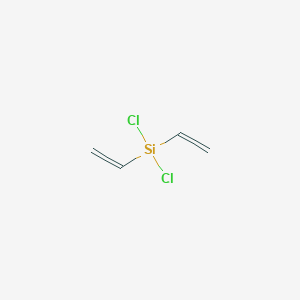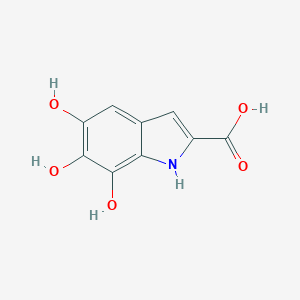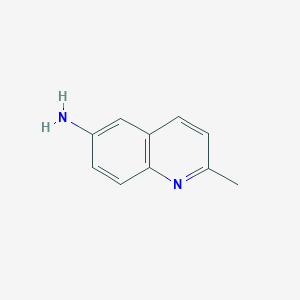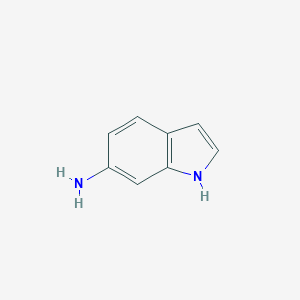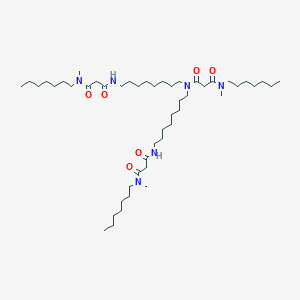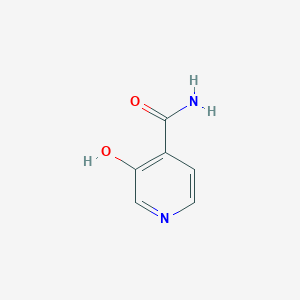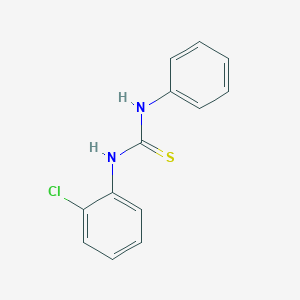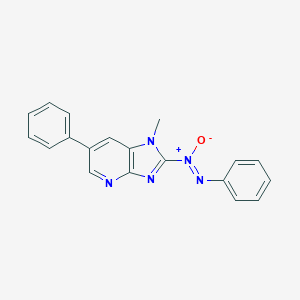
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research. It is a red-orange crystalline solid that is insoluble in water but soluble in organic solvents. PIP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is not fully understood. However, studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can interact with DNA and induce DNA damage, leading to apoptosis in cancer cells. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemische Und Physiologische Effekte
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce DNA damage. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in laboratory experiments include its ease of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has several limitations, including its insolubility in water, its potential toxicity, and its limited stability in solution.
Zukünftige Richtungen
There are several future directions for the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine and its mechanism of action. In material science, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine in organic electronic devices. Additionally, further studies are needed to investigate the potential use of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine as a photosensitizer in photodynamic therapy. Overall, the study of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has the potential to lead to the development of new therapies and technologies in various fields.
Synthesemethoden
The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine involves the reaction of 2-aminomethyl-6-phenylimidazo[4,5-b]pyridine with nitrous acid and phenylhydrazine. This reaction results in the formation of the azo compound, which is then purified by recrystallization. The synthesis of 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its anticancer properties. Studies have shown that 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In material science, 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been investigated for its potential use in the development of organic electronic devices. 2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine has been found to have good electron transport properties, making it a potential candidate for use in organic solar cells and field-effect transistors.
Eigenschaften
CAS-Nummer |
133763-19-6 |
|---|---|
Produktname |
2-(Phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine |
Molekularformel |
C19H15N5O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)-oxido-phenyliminoazanium |
InChI |
InChI=1S/C19H15N5O/c1-23-17-12-15(14-8-4-2-5-9-14)13-20-18(17)21-19(23)24(25)22-16-10-6-3-7-11-16/h2-13H,1H3 |
InChI-Schlüssel |
DTVHMEHUIJYWFJ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
Kanonische SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=NC4=CC=CC=C4)[O-] |
Synonyme |
2-(phenylazoxy)-1-methyl-6-phenylimidazo(4,5-b)pyridine 2-PA-PhIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



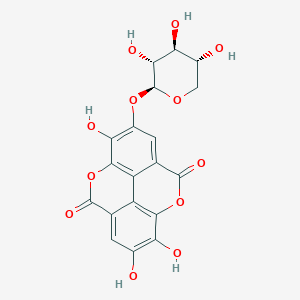

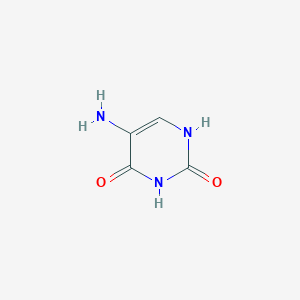
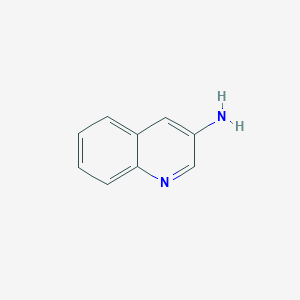
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
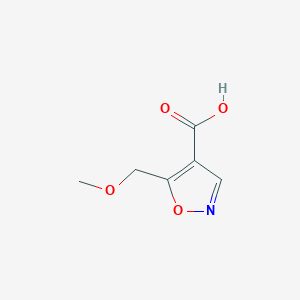
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
